molecular formula C22H31NO B15144297 (Rac)-Tolterodine-d5

(Rac)-Tolterodine-d5

Cat. No.: B15144297
M. Wt: 330.5 g/mol
InChI Key: OOGJQPCLVADCPB-RPQKKTAFSA-N
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Description

(Rac)-Tolterodine-d5 is a deuterated form of tolterodine, a medication primarily used to treat overactive bladder. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tolterodine-d5 typically involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of tolterodine can also introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the alkylation step to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Utilizing advanced purification techniques like chromatography to separate and purify the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Tolterodine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert the ketone group in tolterodine to an alcohol group.

    Substitution: The aromatic ring in tolterodine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include:

    N-oxide Derivative: Formed through oxidation.

    Alcohol Derivative: Formed through reduction.

    Substituted Aromatic Compounds: Formed through electrophilic substitution.

Scientific Research Applications

(Rac)-Tolterodine-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of tolterodine and its deuterated analogs.

    Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.

    Biological Research: Used in studies to understand the biological pathways and mechanisms of action of tolterodine.

    Industrial Applications: Employed in the production of more stable and effective pharmaceutical formulations.

Mechanism of Action

(Rac)-Tolterodine-d5 exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. These receptors are found in the bladder and are responsible for bladder contractions. By blocking these receptors, this compound reduces bladder contractions and helps manage symptoms of overactive bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors.

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: The non-deuterated form of (Rac)-Tolterodine-d5.

    Fesoterodine: Another muscarinic receptor antagonist used to treat overactive bladder.

    Oxybutynin: A similar compound with antimuscarinic properties used for the same indication.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, tolterodine. This can result in a longer duration of action and potentially fewer side effects.

Properties

Molecular Formula

C22H31NO

Molecular Weight

330.5 g/mol

IUPAC Name

3,5-dideuterio-2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(trideuteriomethyl)phenol

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/i5D3,11D,15D

InChI Key

OOGJQPCLVADCPB-RPQKKTAFSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C([2H])([2H])[2H])[2H])C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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